Azetirelin
Overview
Description
Azetirelin is a small molecular drug and a novel thyrotropin-releasing hormone (TRH) analogue . It has greater potency and a longer duration of action than TRH . Azetirelin can be metabolized by gut microbiota, which results in the decrease of the drug’s activity .
Synthesis Analysis
Azetirelin can be synthesized from (S)-(-)-4-OXO-2-AZETIDINECARBOXYLIC ACID and (2S)-1-[(2S)-2-Amino-3-(3H-imidazol-4-yl)propanoyl]pyrrolidine-2-carboxamide . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Molecular Structure Analysis
The structure of the TRH-bound TRHR was determined with a modified version of Gq . The overall assembly of the TRH–TRHR–Gq complex adopts a typical arrangement of class A GPCR–G protein complexes, with TRHR forming a canonical seven transmembrane helical domain .
Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Physical And Chemical Properties Analysis
Azetirelin has the chemical name Nalpha-[(S)-2-Azetidinone-4-carbonyl]-L-histidyl-L-prolinamide dihydrate and the molecular formula C15 H20 N6 O4.2H2 O . Knowledge of the chemistry of each material and its impact on physical properties is essential to understand the effect on its function as a biomaterial .
Scientific Research Applications
Intestinal Absorption and Metabolism
- Intestinal Absorption Characteristics : Azetirelin, a thyrotropin-releasing hormone (TRH) analogue, exhibits unique intestinal absorption characteristics. Studies in rats using in situ closed loop and in vitro everted sac experiments demonstrated that azetirelin is predominantly transported via passive diffusion, differing from the absorption mechanism of TRH (Sasaki et al., 1995).
- Effect of Luminal Bacterial Metabolism : The impact of luminal bacterial metabolism on azetirelin's intestinal absorption has been evaluated. It was found that bacterial metabolism influences azetirelin absorption in the distal intestine, suggesting that controlling the luminal pH environment could improve azetirelin's stability against intestinal microorganisms (Sasaki et al., 1997).
Absorption Enhancement Strategies
- Improvement of Intestinal Absorption : Research has focused on enhancing the intestinal absorption of azetirelin. Various absorption enhancers have been studied, with findings indicating that enhancers like laurylmaltoside could improve azetirelin's large intestinal absorption without causing significant tissue damage (Sasaki et al., 1994).
- Oral Formulation Development : The development of an oral formulation of azetirelin using n-lauryl-beta-maltopyranoside as an absorption enhancer showed promising results. This formulation significantly increased the bioavailability of azetirelin in dogs, highlighting the potential for improved peroral bioavailability (Sasaki et al., 1999).
Nasal Absorption
- Nasal Absorption Kinetics : A study explored the nasal absorption characteristics of azetirelin and its enhancement by acylcarnitines. Results indicated that acylcarnitines with longer carbon chains significantly enhanced the nasal absorption of azetirelin, offering an alternative to oral administration (Kagatani et al., 2004).
properties
IUPAC Name |
(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-4-oxoazetidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c16-13(23)11-2-1-3-21(11)15(25)10(4-8-6-17-7-18-8)20-14(24)9-5-12(22)19-9/h6-7,9-11H,1-5H2,(H2,16,23)(H,17,18)(H,19,22)(H,20,24)/t9-,10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGUMUGCONUXFK-DCAQKATOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CC(=O)N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CC(=O)N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241938 | |
Record name | Azetirelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetirelin | |
CAS RN |
95729-65-0 | |
Record name | Azetirelin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095729650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azetirelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZETIRELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70J5AWG54Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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